2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)
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Overview
Description
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) is an organic compound with the molecular formula C13H12N4O4 It is characterized by the presence of two nitroaniline groups connected by a methylene bridge through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) typically involves the reaction of 4-nitroaniline with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted nitroaniline derivatives.
Scientific Research Applications
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions. The methylene bridge and oxygen atoms provide structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2-nitroaniline): Similar structure but with different substitution patterns on the aromatic rings.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane groups instead of nitro groups.
Uniqueness
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) is unique due to its specific arrangement of nitroaniline groups connected by a methylene bridge through oxygen atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
67499-04-1 |
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Molecular Formula |
C13H12N4O6 |
Molecular Weight |
320.26 g/mol |
IUPAC Name |
2-[(2-amino-5-nitrophenoxy)methoxy]-4-nitroaniline |
InChI |
InChI=1S/C13H12N4O6/c14-10-3-1-8(16(18)19)5-12(10)22-7-23-13-6-9(17(20)21)2-4-11(13)15/h1-6H,7,14-15H2 |
InChI Key |
SGIJAIDSMIJOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCOC2=C(C=CC(=C2)[N+](=O)[O-])N)N |
Origin of Product |
United States |
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